4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of butylamine with phenyl isocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts such as acids or bases . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
4-Butyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can be compared with other similar compounds, such as:
4-Methyl-5-propoxy-1,2,4-triazol-3-one: This compound has a similar triazole ring structure but with different substituents, leading to different chemical and biological properties.
4-Amino-5-phenyl-1,2,4-triazole-3-thiol: This compound contains an amino and thiol group, which can result in different reactivity and applications.
2,4-Dihydro-4-phenyl-3H-1,2,4-triazol-3-one: This compound has a similar core structure but lacks the butyl group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
4-butyl-3-phenyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-9-15-11(13-14-12(15)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQELBTNRMQGZBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NNC1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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